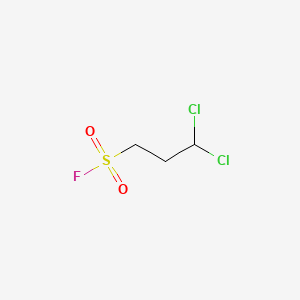
3,3-dichloropropane-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloropropane-1-sulfonyl fluoride (DCPF) is a chemical compound that has been used in a variety of scientific research applications. It is a fluorinating reagent and is used in a variety of organic synthesis reactions. It is also used as a reagent for the synthesis of organofluorine compounds. DCPF is a colorless, volatile liquid with a boiling point of approximately 90-91 °C. It has a pungent odor and is slightly soluble in water.
Applications De Recherche Scientifique
3,3-dichloropropane-1-sulfonyl fluoride is used in a variety of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of organofluorine compounds. It is also used in the synthesis of fluorinated polymers and in the synthesis of fluorinated pharmaceuticals. In addition, this compound is used as a reagent in the synthesis of organometallic compounds and as a catalyst in the synthesis of fluorinated polymers.
Mécanisme D'action
The mechanism of action of 3,3-dichloropropane-1-sulfonyl fluoride is based on its ability to react with nucleophiles such as amines, alcohols, and carboxylic acids. The reaction is initiated by the nucleophile reacting with the sulfur atom of the this compound molecule, resulting in the formation of a sulfonate ester. This sulfonate ester can then react with other nucleophiles to form various products.
Biochemical and Physiological Effects
This compound has been found to cause a variety of biochemical and physiological effects. In animals, it has been shown to cause a decrease in blood pressure and heart rate, as well as an increase in the production of oxygen radicals. In addition, it has been found to cause oxidative damage to proteins, lipids, and DNA. In humans, this compound has been linked to the development of certain types of cancer, as well as to the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-dichloropropane-1-sulfonyl fluoride in laboratory experiments is its low cost and availability. It is also relatively easy to handle and store, and it is very stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. It is highly toxic and can cause skin and eye irritation. In addition, it is highly flammable and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the use of 3,3-dichloropropane-1-sulfonyl fluoride in scientific research. One potential application is in the development of new fluorinated pharmaceuticals. Another potential application is in the development of new fluorinated polymers. Additionally, this compound could be used in the development of new catalysts for organic synthesis reactions. Finally, this compound could be used to study the effects of oxidative stress on cells and tissues.
Méthodes De Synthèse
3,3-dichloropropane-1-sulfonyl fluoride is synthesized from 3,3-dichloropropene and elemental sulfur in the presence of a catalyst. The reaction is typically carried out at temperatures between 80-90 °C, and the reaction is usually completed in a few hours. The product is purified by distillation and then cooled to room temperature.
Propriétés
IUPAC Name |
3,3-dichloropropane-1-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl2FO2S/c4-3(5)1-2-9(6,7)8/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBOWZYYGPLHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl2FO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)
![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)
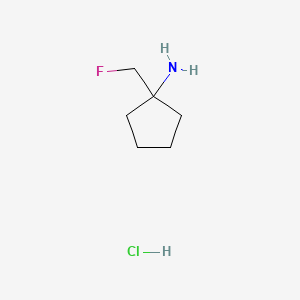
![3-{[(tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopentane-1-carboxylic acid](/img/structure/B6608771.png)
![sodium 5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate](/img/structure/B6608777.png)
![3-methylbicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B6608781.png)
![1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers](/img/structure/B6608794.png)

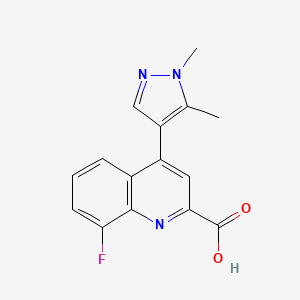
![3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B6608831.png)
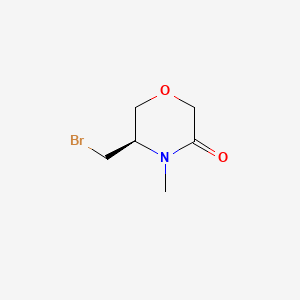
![tert-butyl 2-{[imino(methyl)oxo-lambda6-sulfanyl]methyl}morpholine-4-carboxylate](/img/structure/B6608843.png)
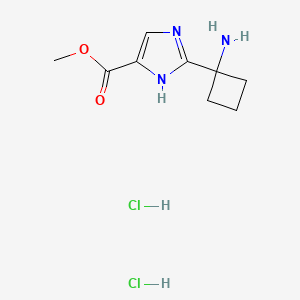
![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B6608850.png)
